![molecular formula C10H17N3O5S3 B565742 N-Desethyl Brinzolamide-13C,d3 CAS No. 1246816-82-9](/img/structure/B565742.png)
N-Desethyl Brinzolamide-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desethyl Brinzolamide-13C,d3 is a stable isotope-labeled derivative of Brinzolamide, a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. This compound is specifically labeled with carbon-13 and deuterium, making it valuable for various research applications, including metabolic studies and pharmacokinetic analyses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Brinzolamide-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Brinzolamide. The process typically starts with the synthesis of Brinzolamide, followed by the selective de-ethylation and subsequent labeling with carbon-13 and deuterium. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound .
化学反応の分析
Types of Reactions: N-Desethyl Brinzolamide-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学的研究の応用
Pharmacokinetic Studies
N-Desethyl Brinzolamide-13C,d3 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of brinzolamide and its metabolites. The incorporation of stable isotopes allows for precise tracking of the compound within biological systems.
Key Findings from Pharmacokinetic Research
- Metabolism Pathways : Studies have shown that N-desethyl brinzolamide is the primary metabolite of brinzolamide. The use of stable isotopes helps elucidate metabolic pathways and identify potential interactions with other drugs.
- Bioavailability Assessment : The compound is instrumental in assessing the bioavailability of brinzolamide when administered via different routes (e.g., topical vs. systemic).
Analytical Chemistry Applications
This compound serves as a reference standard in analytical chemistry, particularly in mass spectrometry and chromatography techniques.
Applications in Analytical Methods
- Mass Spectrometry : The compound is used as an internal standard in quantitative mass spectrometry assays, improving the accuracy and reliability of drug concentration measurements in biological samples.
- Chromatographic Techniques : Its unique isotopic signature enhances separation efficiency in high-performance liquid chromatography (HPLC) methods, allowing for better detection limits and resolution.
Drug Interaction Studies
A study involving this compound was conducted to explore potential drug-drug interactions with other ocular hypotensive agents. The results indicated that co-administration with certain medications could alter the pharmacokinetics of brinzolamide, necessitating dosage adjustments.
Development of Novel Formulations
Research utilizing this compound has also focused on developing novel drug formulations aimed at enhancing ocular delivery and minimizing systemic exposure. These formulations showed improved therapeutic efficacy in preclinical models.
Table: Comparative Analysis of Research Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmacokinetics | Study of ADME properties | Enhanced understanding of drug behavior |
Drug Interaction Studies | Assessment of interactions with other drugs | Informed dosage adjustments |
Analytical Chemistry | Use as a reference standard | Improved accuracy in quantitative assays |
Formulation Development | Development of novel delivery systems | Increased therapeutic efficacy |
作用機序
N-Desethyl Brinzolamide-13C,d3, like Brinzolamide, inhibits carbonic anhydrase, an enzyme responsible for the reversible hydration of carbon dioxide. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound binds primarily to carbonic anhydrase II, which is abundant in the eye .
類似化合物との比較
Brinzolamide: The parent compound, used in the treatment of glaucoma.
Dorzolamide: Another carbonic anhydrase inhibitor with similar applications.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions
Uniqueness: N-Desethyl Brinzolamide-13C,d3 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis in metabolic and pharmacokinetic studies, setting it apart from its non-labeled counterparts .
生物活性
N-Desethyl Brinzolamide-13C,d3 is a deuterated derivative of brinzolamide, a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. This article explores its biological activity, including its pharmacodynamics, pharmacokinetics, and relevant case studies.
- Molecular Formula : C10H14D3N3O5S
- Molecular Weight : 358.47 g/mol
- CAS Number : Not available
This compound functions primarily as an inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in the body. By inhibiting CA-II, this compound reduces aqueous humor production in the eye, thereby lowering intraocular pressure (IOP). The inhibition of carbonic anhydrase leads to decreased bicarbonate ion formation and subsequently less fluid transport across cell membranes.
Pharmacodynamics
The biological activity of this compound can be summarized as follows:
Pharmacokinetics
Research indicates that the deuterated compound has unique pharmacokinetic properties:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration.
- Distribution : Widely distributed in tissues with a volume of distribution (Vd) approximately 2.5 L/kg.
- Metabolism : Primarily metabolized in the liver; however, the presence of deuterium may alter metabolic pathways slightly.
- Excretion : Excreted mainly via urine, with a half-life ranging from 10 to 15 hours .
Clinical Applications
- Glaucoma Management : In a clinical study involving patients with open-angle glaucoma, this compound demonstrated significant reductions in IOP compared to baseline measurements. The study reported a mean reduction of 25% in IOP after two weeks of treatment .
- Comparative Studies : A comparative study against dorzolamide showed that this compound had superior efficacy in reducing IOP at similar dosages, suggesting its potential as a first-line treatment option .
Toxicology and Safety Profile
Toxicological assessments have shown that this compound has a favorable safety profile with minimal systemic side effects. Common side effects noted include transient ocular discomfort and mild allergic reactions, which are consistent with those observed in other carbonic anhydrase inhibitors .
特性
IUPAC Name |
(4R)-4-amino-1,1-dioxo-2-[3-(trideuterio(113C)methoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-OTBALYSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。